1'-(tert-Butoxycarbonyl)-4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(tert-Butoxycarbonyl)-4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid is a spirocyclic oxindole compound. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
The synthesis of 1’-(tert-Butoxycarbonyl)-4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid involves several key steps:
Dianion Alkylation and Cyclization: The process begins with the alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate.
Demethylation: The resulting spirocyclic oxindole is then subjected to demethylation to yield the target compound.
Industrial Production: The synthetic route is scalable and does not require chromatographic purification, making it suitable for industrial production.
Chemical Reactions Analysis
1’-(tert-Butoxycarbonyl)-4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid undergoes various chemical reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, which are essential for modifying its functional groups.
Substitution Reactions: It can also undergo nucleophilic substitution reactions, particularly at the fluorine and carboxylic acid sites.
Common Reagents and Conditions: Typical reagents include Raney Nickel for reductive desulfurization and tert-butyl hypochlorite for initial alkylation.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-(tert-Butoxycarbonyl)-4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Medicine: Its unique structure allows it to interact with a wide range of receptors, making it a potential candidate for drug development.
Industry: The compound’s scalable synthesis makes it valuable for industrial applications in pharmaceuticals.
Mechanism of Action
The mechanism of action of 1’-(tert-Butoxycarbonyl)-4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound targets various receptors, including growth hormone receptors and neurokinin receptors.
Pathways Involved: It modulates signaling pathways related to growth hormone secretion and neurokinin activity, leading to its observed biological effects.
Comparison with Similar Compounds
1’-(tert-Butoxycarbonyl)-4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid can be compared with other spirocyclic oxindole compounds:
Similar Compounds: Examples include 1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid and tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness: The presence of the fluorine atom and the specific spirocyclic structure make it unique compared to other similar compounds, providing distinct biological activities and synthetic advantages
Properties
Molecular Formula |
C19H23FN2O5 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-fluoro-1-methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxospiro[indole-3,4'-piperidine]-6-carboxylic acid |
InChI |
InChI=1S/C19H23FN2O5/c1-18(2,3)27-17(26)22-7-5-19(6-8-22)14-12(20)9-11(15(23)24)10-13(14)21(4)16(19)25/h9-10H,5-8H2,1-4H3,(H,23,24) |
InChI Key |
YYVSOXBZXHFEDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3F)C(=O)O)N(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.